molecular formula C13H18O2 B7873467 4-(2,3-Dimethylphenyl)oxan-4-ol

4-(2,3-Dimethylphenyl)oxan-4-ol

Cat. No.: B7873467
M. Wt: 206.28 g/mol
InChI Key: OUPNVZLIDYQUBQ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)oxan-4-ol is an organic compound characterized by the presence of an oxane ring substituted with a 2,3-dimethylphenyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)oxan-4-ol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

    Introduction of the 2,3-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the oxane ring is reacted with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)oxan-4-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(2,3-Dimethylphenyl)oxan-4-one.

    Reduction: Formation of 4-(2,3-Dimethylphenyl)oxane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3-Dimethylphenyl)oxan-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with hydrophobic regions of proteins or enzymes, potentially modulating their function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-oxan-4-ol: Lacks the dimethyl substitution on the phenyl ring.

    4-(2-Methylphenyl)oxan-4-ol: Contains only one methyl group on the phenyl ring.

    4-(3,4-Dimethylphenyl)oxan-4-ol: The methyl groups are positioned differently on the phenyl ring.

Uniqueness

4-(2,3-Dimethylphenyl)oxan-4-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-4-3-5-12(11(10)2)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPNVZLIDYQUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2(CCOCC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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